5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid
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Overview
Description
5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid is an organic compound with a complex structure that includes a carboxylic acid group, a fluorine atom, and a hydroxyl group attached to an isonicotinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by carboxylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-purity product suitable for research and application .
Chemical Reactions Analysis
Types of Reactions
5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which 5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties .
Comparison with Similar Compounds
Similar Compounds
4-Carboxy-3-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of an isonicotinic acid backbone.
3-Fluorophenylboronic acid: Contains a fluorine atom and boronic acid group but lacks the carboxylic acid and hydroxyl groups.
Uniqueness
5-(4-Carboxy-3-fluorophenyl)-2-hydroxyisonicotinic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications .
Properties
IUPAC Name |
5-(4-carboxy-3-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-10-3-6(1-2-7(10)12(17)18)9-5-15-11(16)4-8(9)13(19)20/h1-5H,(H,15,16)(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYKSWXSSQFQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687884 |
Source
|
Record name | 5-(4-Carboxy-3-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-85-9 |
Source
|
Record name | 5-(4-Carboxy-3-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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